molecular formula C6H12FNS B13021904 N-(3-Fluoropropyl)thietan-3-amine

N-(3-Fluoropropyl)thietan-3-amine

Cat. No.: B13021904
M. Wt: 149.23 g/mol
InChI Key: FEPSYSLVNFYNCR-UHFFFAOYSA-N
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Description

N-(3-Fluoropropyl)thietan-3-amine is a fluorinated amine derivative characterized by a thietane (three-membered sulfur-containing ring) and a 3-fluoropropyl substituent. This compound has garnered significant interest in neuroscience and radiopharmaceutical research due to its structural role in dopamine transporter (DAT) and serotonin transporter (SERT) ligands. Notably, its fluoropropyl chain enhances lipophilicity, facilitating blood-brain barrier penetration, which is critical for central nervous system (CNS) imaging agents. For example, 2β-carbomethoxy-3β-(4-iodophenyl)-N-(3-fluoropropyl)nortropane (FP-CIT), a derivative of this compound, is widely used in single-photon emission computed tomography (SPECT) to assess dopaminergic neurodegeneration in Parkinsonian syndromes .

Properties

Molecular Formula

C6H12FNS

Molecular Weight

149.23 g/mol

IUPAC Name

N-(3-fluoropropyl)thietan-3-amine

InChI

InChI=1S/C6H12FNS/c7-2-1-3-8-6-4-9-5-6/h6,8H,1-5H2

InChI Key

FEPSYSLVNFYNCR-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCCCF

Origin of Product

United States

Preparation Methods

Fluorination of Hydroxypropyl Precursors

A common approach to introduce the fluoropropyl group is via deoxofluorination of hydroxypropyl precursors. For example, starting from 3-hydroxypropyl-thietan-3-amine or related azetidine analogs, reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor can be used to replace the hydroxyl group with fluorine, yielding the 3-fluoropropyl derivative.

This method is supported by analogous syntheses of 3-(1-fluoropropyl)azetidine, where the hydroxylated precursor undergoes deoxofluorination to yield the fluorinated compound with good selectivity and yield.

Nucleophilic Substitution Using Fluoropropyl Halides

Alternatively, the N-(3-fluoropropyl) substitution can be achieved by nucleophilic substitution of the thietan-3-amine with 3-fluoropropyl halides (e.g., 3-fluoropropyl bromide or chloride). This reaction typically requires:

  • A base to deprotonate the amine and enhance nucleophilicity.
  • An inert atmosphere (argon or nitrogen) to prevent side reactions.
  • Controlled temperature to optimize yield and minimize side products.

This method is widely used for alkylation of amines with fluorinated alkyl halides and is adaptable to thietane amines.

Representative Preparation Procedure

Step Reagents/Conditions Description Outcome
1 Synthesis of thietan-3-amine Cyclization of 3-mercaptopropylamine or related precursors under basic conditions Formation of thietane ring with free amine
2 Reaction with 3-fluoropropyl halide (e.g., 3-fluoropropyl bromide) in presence of base (e.g., K2CO3) N-alkylation of thietan-3-amine Formation of this compound
Alternative Step 2 Deoxofluorination of 3-hydroxypropyl-thietan-3-amine using DAST or Deoxo-Fluor Replacement of hydroxyl with fluorine Formation of this compound

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents such as acetonitrile, DMF, or DMSO are preferred for nucleophilic substitution reactions.
  • Temperature: Mild heating (40–80 °C) is often sufficient; excessive heat may cause ring opening or decomposition.
  • Atmosphere: Inert atmosphere (argon or nitrogen) is recommended to avoid oxidation or moisture-sensitive side reactions.
  • Purification: Standard chromatographic techniques or recrystallization are used to isolate the pure product.

Research Findings and Yields

  • Deoxofluorination methods typically provide high regioselectivity and yields ranging from 60% to 85% for fluoropropyl amines in related systems.
  • N-alkylation with fluoropropyl halides yields depend on the base and solvent but generally range from 50% to 75% after purification.
  • Side reactions such as elimination or ring opening are minimized by controlling reaction time and temperature.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Disadvantages Typical Yield (%)
Deoxofluorination 3-Hydroxypropyl-thietan-3-amine DAST, Deoxo-Fluor High selectivity, direct fluorination Requires sensitive reagents, moisture sensitive 60–85
Nucleophilic Substitution Thietan-3-amine + 3-fluoropropyl halide 3-Fluoropropyl bromide, base (K2CO3) Straightforward, scalable Possible side reactions, moderate yield 50–75
Cyclization + Alkylation 3-Mercaptopropylamine Base, halide, sulfur source Access to thietane ring and substitution Multi-step, longer synthesis Variable

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoropropyl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Fluoropropyl)thietan-3-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds.

    Biology: The compound is used in studies involving sulfur metabolism and enzyme interactions.

    Medicine: Research on potential therapeutic agents, particularly in the development of drugs targeting sulfur-containing biomolecules.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-Fluoropropyl)thietan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The fluoropropyl group enhances its binding affinity and specificity, while the thietane ring provides stability and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The pharmacological and imaging properties of N-(3-Fluoropropyl)thietan-3-amine are best understood through comparisons with structurally related compounds. Key analogues include:

Compound Key Structural Differences Primary Application Binding Affinity (Ki, nM) Selectivity (Ratio)
This compound (FP-CIT) Fluoropropyl substituent, thietane ring DAT imaging (SPECT) DAT: 0.19–0.5 nM DAT/5-HTT: ~1:1
3β-(4-Methylthiophenyl)tropane (7a) Methylthio group instead of fluoropropyl 5-HTT inhibition 5-HTT: 0.19 nM; NET: 21 nM 5-HTT/NET: 314–364
β-CIT (2β-Carbomethoxy-3β-(4-iodophenyl)tropane) Lacks fluoropropyl group; iodine substituent DAT/SERT imaging DAT: 0.4 nM; SERT: 1.1 nM DAT/SERT: ~2.75
N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine Methylthio and methyl groups on propyl chain Experimental synthesis (no clinical data) Not reported Not reported

Pharmacokinetic and Diagnostic Performance

  • FP-CIT vs. β-CIT: FP-CIT exhibits faster brain uptake (peak at 3–4 hours post-injection) compared to β-CIT (peak at 24 hours), enabling shorter imaging protocols . However, β-CIT has broader affinity for both DAT and SERT, making it useful for dual transporter studies . Sensitivity for Lewy body dementia: FP-CIT SPECT (90%) vs. β-CIT (85%) . Specificity: FP-CIT (76%) underperforms β-CIT (92%) due to off-target binding in non-Lewy body dementia cases .
  • FP-CIT vs. 3β-(4-Methylthiophenyl)tropane (7a) :
    While 7a shows superior selectivity for serotonin transporters (5-HTT/NET ratio >300), FP-CIT’s fluoropropyl group improves CNS bioavailability, making it more suitable for in vivo imaging .

Research Findings and Clinical Implications

  • FP-CIT in Parkinsonian Syndromes :
    FP-CIT SPECT distinguishes Lewy body dementia from Alzheimer’s disease with 90% sensitivity but lower specificity (76%) due to DAT loss in atypical Parkinsonian disorders .
  • Impact of Fluorine Substituent: The 3-fluoropropyl group in FP-CIT reduces nonspecific binding compared to non-fluorinated analogues, enhancing signal-to-noise ratios in imaging .

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